N-(cyclopropylmethyl)-2-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]acetamide
Description
N-(cyclopropylmethyl)-2-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropylmethyl group, a benzimidazole moiety, and a piperidine ring, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-2-19-22-17-5-3-4-6-18(17)24(19)16-9-11-23(12-10-16)14-20(25)21-13-15-7-8-15/h3-6,15-16H,2,7-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSRJKQUQXVHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C3CCN(CC3)CC(=O)NCC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the benzimidazole and piperidine intermediates. The cyclopropylmethyl group is introduced through a cyclopropanation reaction. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides, while reduction can yield the corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The cyclopropylmethyl group can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-2-[4-(2-methylbenzimidazol-1-yl)piperidin-1-yl]acetamide
- N-(cyclopropylmethyl)-2-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]propionamide
Uniqueness
N-(cyclopropylmethyl)-2-[4-(2-ethylbenzimidazol-1-yl)piperidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
